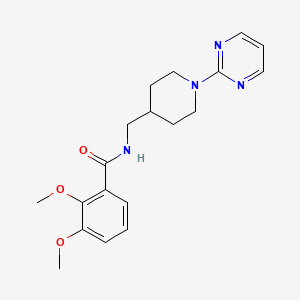

2,3-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2,3-dimethoxy-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3/c1-25-16-6-3-5-15(17(16)26-2)18(24)22-13-14-7-11-23(12-8-14)19-20-9-4-10-21-19/h3-6,9-10,14H,7-8,11-13H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTVRHZCVKJIPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCC2CCN(CC2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit the activity of acetylcholinesterase (ache).

Mode of Action

The compound likely interacts with its target through a series of molecular interactions. For effective binding and blocking the AChE activity, the molecule needs to bind with peripheral site and active site of the enzyme.

Biochemical Pathways

Inhibition of ache can affect cholinergic neurotransmission, which plays a crucial role in memory, attention, and other cognitive functions.

Result of Action

The inhibition of AChE can lead to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This can have various effects depending on the specific neural pathways involved.

Biological Activity

2,3-Dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. The compound combines a benzamide core with methoxy substituents and a piperidine-pyrimidine moiety. This article delves into its biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 356.4 g/mol. The structural complexity arises from the presence of both methoxy groups and the piperidine-pyrimidine framework, which may influence its pharmacological properties.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. Research suggests that it may modulate various signaling pathways, particularly those involving kinases and receptors associated with cancer and inflammatory diseases. The compound's mechanism may involve:

- Inhibition of Class I PI3-Kinase Enzymes : Studies indicate that similar compounds can inhibit Class I PI3K enzymes, which are crucial in cancer cell proliferation and survival .

- Modulation of Receptor Activity : The compound may bind to various receptors, altering their activity and downstream signaling pathways.

Anticancer Properties

Research has shown that compounds structurally related to this compound exhibit significant anticancer activity. For instance:

The inhibition of RET kinase has been particularly noted in studies focusing on cancer therapies, suggesting potential applications for this compound in oncology.

Antimicrobial Activity

Preliminary studies have indicated that the compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is still limited. The presence of methoxy groups often enhances the lipophilicity of compounds, potentially improving their membrane permeability and antimicrobial effectiveness.

Case Studies

- Inhibition Studies : A study demonstrated that related benzamide derivatives inhibited cell proliferation driven by RET mutations, suggesting that this compound could similarly affect RET-mediated pathways .

- Synthetic Pathways : The synthesis of this compound typically involves coupling reactions where the piperidine derivative is linked to the benzamide core using coupling agents like EDCI or DCC. This method has been optimized for yield and purity in various laboratory settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional features of 2,3-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide with analogous compounds:

Key Observations:

Substituent Effects on Target Binding :

- The pyrimidin-2-yl group in the target compound may enhance interactions with receptors requiring aromatic stacking (e.g., dopamine D3) compared to the 4-fluorobenzyl group in , which introduces lipophilicity but lacks pyrimidine’s electron-deficient character.

- Piperidine vs. Piperazine: Piperidine’s chair conformation (as seen in ) provides spatial flexibility, whereas piperazine derivatives (e.g., ) offer additional hydrogen-bonding sites via the secondary amine.

Pharmacological Implications :

- The dichlorophenylpiperazine moiety in confers high dopamine D3 selectivity, suggesting that substituting the piperidine’s aryl group (e.g., pyrimidin-2-yl) could modulate receptor specificity.

- Methoxy groups on the benzamide (target compound) may improve solubility compared to chlorinated analogs (e.g., ), though this requires experimental validation.

Synthetic Considerations :

- The target compound’s synthesis likely involves coupling a 2,3-dimethoxybenzoyl chloride with a (1-(pyrimidin-2-yl)piperidin-4-yl)methanamine intermediate, analogous to methods in and .

- Boronic acid cross-coupling (as in ) could introduce the pyrimidinyl group, whereas fluorobenzyl derivatives () may require reductive amination.

Structural and Conformational Analysis

- Crystal Packing : The piperidine ring in related benzamides adopts a chair conformation, with substituents oriented equatorially to minimize steric strain . This conformation likely applies to the target compound, stabilizing interactions in protein binding pockets.

- Hydrogen Bonding : Compounds like exhibit O-H···O and N-H···O bonds in their crystal structures, which could influence solubility and stability. The target’s methoxy groups may participate in similar interactions.

- Electron Density : Pyrimidine’s electron-deficient nature (vs. benzodioxolyl in ) may enhance π-π interactions in target binding, as seen in kinase inhibitors .

Q & A

Q. What are the key structural features of 2,3-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide, and how do they influence its physicochemical properties?

The compound comprises a benzamide core substituted with 2,3-dimethoxy groups and a pyrimidinyl-piperidinylmethyl moiety. The dimethoxy groups enhance lipophilicity and hydrogen-bonding potential, while the pyrimidine-piperidine system contributes to conformational flexibility and π-π stacking interactions. These features impact solubility, bioavailability, and target binding .

Q. Which spectroscopic and analytical methods are critical for confirming the compound’s structural identity and purity?

Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) resolves substituent positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like amides and ethers. High-Performance Liquid Chromatography (HPLC) quantifies purity (>95% typical for research-grade material) .

Advanced Research Questions

Q. How can the conformational dynamics of the piperidine ring influence the compound’s interaction with biological targets?

The piperidine ring adopts a chair conformation, positioning substituents for optimal target engagement. Substituent orientation (e.g., pyrimidinyl group axial/equatorial) modulates steric hindrance and hydrogen-bonding networks. Computational docking and X-ray crystallography (e.g., SHELX refinement) can validate these interactions .

Q. What synthetic strategies optimize yield and scalability for this compound, particularly in forming the pyrimidinyl-piperidine linkage?

Key steps include:

- Nucleophilic substitution for pyrimidine-piperidine coupling under anhydrous conditions.

- Amide coupling (e.g., EDC/HOBt) between the benzoyl chloride and piperidinylmethylamine.

- Purification : Normal-phase chromatography (10% methanol/0.1% NH₄OH) removes unreacted intermediates .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or off-target effects. Validate results using orthogonal assays (e.g., cell-free enzymatic vs. cell-based) and control for metabolic stability (e.g., liver microsome studies). Cross-reference with structural analogs to identify activity cliffs .

Q. What computational approaches predict the compound’s pharmacokinetic profile, including blood-brain barrier (BBB) permeability?

Use QSAR models to estimate logP (lipophilicity) and polar surface area (PSA). Molecular dynamics simulations assess membrane partitioning. Radiolabeled analogs (e.g., ¹⁸F derivatives) enable in vivo PET imaging for BBB penetration studies .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis of the amide bond). Stabilization strategies include prodrug derivatization (e.g., ester masking) or formulation with cyclodextrins .

Q. What methodologies identify and quantify metabolites in preclinical studies?

LC-MS/MS with collision-induced dissociation (CID) fragments metabolites for structural elucidation. Isotopic labeling (e.g., ¹⁴C) tracks metabolic fate in urine/plasma. Compare fragmentation patterns with synthetic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.